Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate
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Overview
Description
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-C]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[4,5-C]pyridine core linked to a benzoate ester, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of oxidative coupling and tandem reactions . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality. The choice of solvents, catalysts, and purification methods are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, sodium methoxide, and various acids and bases. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired transformation and to minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, which have shown antimicrobial properties .
Scientific Research Applications
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, proteins, and DNA, affecting their function and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate can be compared with other imidazo[4,5-C]pyridine derivatives, such as:
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Used in the treatment of insomnia and brain dysfunctions.
Benzo[4,5]imidazo[1,2-a]pyridines: Important due to their ability to bind with various living systems and their use in drug development.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
912773-06-9 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)12-4-6-13(7-5-12)19-11(2)18-14-10-17-9-8-15(14)19/h4-10H,3H2,1-2H3 |
InChI Key |
UFJSXTUSACIAML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C2C=CN=C3)C |
Origin of Product |
United States |
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